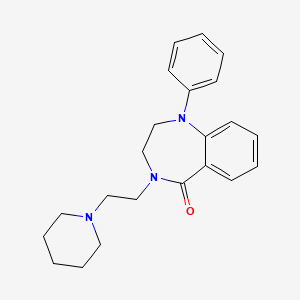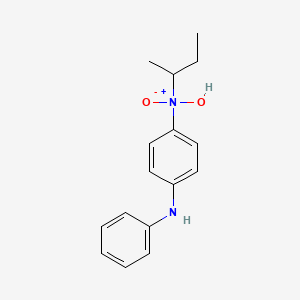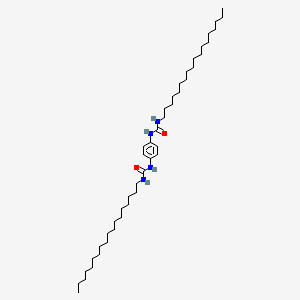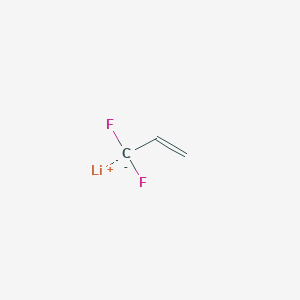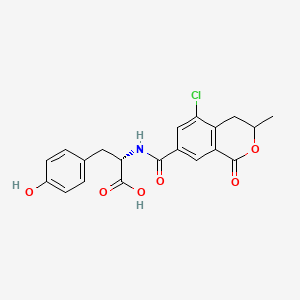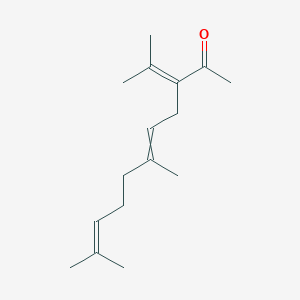
6,10-Dimethyl-3-(propan-2-ylidene)undeca-5,9-dien-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,10-Dimethyl-3-(propan-2-ylidene)undeca-5,9-dien-2-one, also known as geranyl acetone, is an organic compound with the molecular formula C₁₃H₂₂O and a molecular weight of 194.3132 g/mol . This compound is a monoterpenoid, which is a class of terpenes consisting of two isoprene units. It is commonly used in the fragrance and flavor industry due to its pleasant aroma.
Vorbereitungsmethoden
The synthesis of 6,10-Dimethyl-3-(propan-2-ylidene)undeca-5,9-dien-2-one typically involves the reaction of linalool and ethyl acetoacetate in the presence of an alkaline catalyst. This reaction leads to the formation of the compound through a series of rearrangement and decarboxylation steps . Industrial production methods often follow similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity.
Analyse Chemischer Reaktionen
6,10-Dimethyl-3-(propan-2-ylidene)undeca-5,9-dien-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. For example, halogenation can occur using halogens like chlorine or bromine.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
6,10-Dimethyl-3-(propan-2-ylidene)undeca-5,9-dien-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is widely used in the fragrance and flavor industry due to its pleasant aroma and stability.
Wirkmechanismus
The mechanism of action of 6,10-Dimethyl-3-(propan-2-ylidene)undeca-5,9-dien-2-one involves its interaction with specific molecular targets and pathways. As a monoterpenoid, it can interact with various enzymes and receptors in biological systems. For example, it may inhibit the growth of certain microorganisms by disrupting their cell membranes or interfering with their metabolic processes .
Vergleich Mit ähnlichen Verbindungen
6,10-Dimethyl-3-(propan-2-ylidene)undeca-5,9-dien-2-one can be compared with other similar compounds, such as:
6,10-Dimethyl-5,9-undecadien-2-one (E):
6,10-Dimethyl-5,9-undecadien-2-one (Z): This is the cis-isomer of the compound and has different physical and chemical properties compared to the trans-isomer.
Dihydropseudoionone: Another related compound with a similar structure but different functional groups.
These compounds share some similarities in their chemical properties and applications but differ in their specific uses and effects.
Eigenschaften
CAS-Nummer |
64264-24-0 |
|---|---|
Molekularformel |
C16H26O |
Molekulargewicht |
234.38 g/mol |
IUPAC-Name |
6,10-dimethyl-3-propan-2-ylideneundeca-5,9-dien-2-one |
InChI |
InChI=1S/C16H26O/c1-12(2)8-7-9-14(5)10-11-16(13(3)4)15(6)17/h8,10H,7,9,11H2,1-6H3 |
InChI-Schlüssel |
CKGLVKOMUWXNGK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC(=CCC(=C(C)C)C(=O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



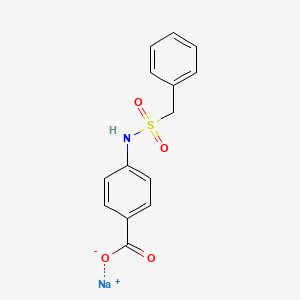
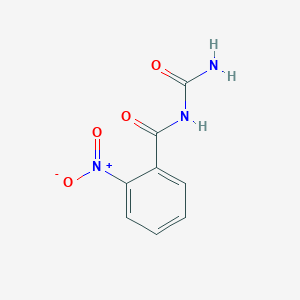
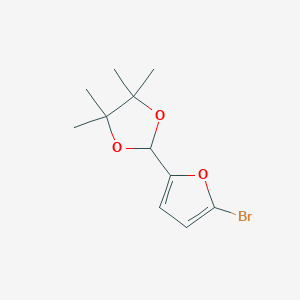

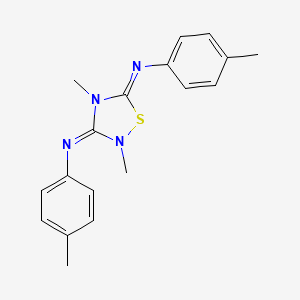

![Benzamide, N-[[[(phenylamino)carbonyl]amino]carbonyl]-](/img/structure/B14487114.png)
